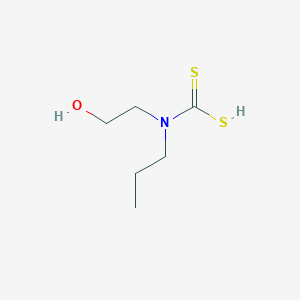
(2-Hydroxyethyl)propylcarbamodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)propylcarbamodithioic acid is an organic compound with the molecular formula C₆H₁₃NOS₂ It is a derivative of carbamodithioic acid, featuring a hydroxyethyl group and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)propylcarbamodithioic acid typically involves the reaction of propylamine with carbon disulfide, followed by the addition of 2-chloroethanol. The reaction conditions often require a basic environment, such as the presence of sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and controlled environments to ensure the purity and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)propylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamodithioic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxyethyl)propylcarbamodithioic acid is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions, making it useful in studies involving metal ion transport and detoxification.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to chelate metal ions makes it a candidate for treating metal poisoning.
Industry
In the industrial sector, this compound is used in the formulation of pesticides and fungicides. Its chemical properties make it effective in protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)propylcarbamodithioic acid involves its ability to chelate metal ions. The hydroxyethyl and propyl groups enhance its binding affinity to metal ions, forming stable complexes. These complexes can interfere with metal-dependent biological processes, leading to various effects such as inhibition of enzyme activity or disruption of metal ion transport.
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxyethyl)carbamodithioic acid: Lacks the propyl group, making it less hydrophobic.
Propylcarbamodithioic acid: Lacks the hydroxyethyl group, reducing its solubility in water.
Uniqueness
(2-Hydroxyethyl)propylcarbamodithioic acid is unique due to the presence of both hydroxyethyl and propyl groups. This combination enhances its solubility in both aqueous and organic solvents, making it versatile for various applications. Additionally, the dual functional groups provide multiple sites for chemical reactions, increasing its utility in synthetic chemistry.
Properties
CAS No. |
91487-43-3 |
|---|---|
Molecular Formula |
C6H13NOS2 |
Molecular Weight |
179.3 g/mol |
IUPAC Name |
2-hydroxyethyl(propyl)carbamodithioic acid |
InChI |
InChI=1S/C6H13NOS2/c1-2-3-7(4-5-8)6(9)10/h8H,2-5H2,1H3,(H,9,10) |
InChI Key |
YIIHBMNAOJJSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCO)C(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















